6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine
Description
This compound features a quinoline core substituted with:
- 6-Fluoro group: Enhances metabolic stability and electron-withdrawing effects.
- 3-Piperidine-1-carbonyl moiety: Introduces a rigid, lipophilic group that may influence receptor binding.
- 4-[(Pyridin-2-yl)methyl]amine: A heteroaromatic substituent that could enhance solubility and target engagement via hydrogen bonding .
Its structural complexity positions it within the 4-aminoquinoline class, a scaffold known for diverse biological activities, including anticancer and antiparasitic effects .
Properties
IUPAC Name |
[6-fluoro-4-(pyridin-2-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-15-7-8-19-17(12-15)20(25-13-16-6-2-3-9-23-16)18(14-24-19)21(27)26-10-4-1-5-11-26/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNGZHCNBFEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high specificity and selectivity for binding to neurofibrillary tangles (nfts), which are pathological markers of several neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Key Structural Features and Modifications
Substituent Analysis
Position 3 Modifications
- Piperidine-1-carbonyl (Target) : Provides conformational rigidity and moderate lipophilicity. Contrasts with pyrimidine-piperazine in 10c , which introduces a polar linker but complicates synthesis .
- Bicyclic Piperidine Analogs () : Exhibit enhanced antiplasmodium activity due to restricted rotation and improved target fit .
Position 4 Modifications
- N-[(Pyridin-2-yl)methyl] (Target) : The pyridinylmethyl group may improve water solubility compared to F080-0433 's chlorophenyl. Similar to Compound 33 ’s trimethoxyphenyl, which leverages aromatic interactions for binding .
Position 6 Modifications
- In contrast, Compound 33 uses a pyridinyl group for steric bulk .
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